BenchChemオンラインストアへようこそ!

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Lipophilicity Drug-likeness ADME

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 99057-83-7) is a brominated dihydrooxazole (oxazoline) heterocycle with molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol. It features a bromomethyl substituent at the 5-position and a phenyl group at the 2-position of the 4,5-dihydro-1,3-oxazole ring.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 99057-83-7
Cat. No. B1619284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
CAS99057-83-7
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC1C(OC(=N1)C2=CC=CC=C2)CBr
InChIInChI=1S/C10H10BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyGVPJXTUWFCKWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 99057-83-7): Chemical Identity and Core Properties for Procurement


5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 99057-83-7) is a brominated dihydrooxazole (oxazoline) heterocycle with molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol [1]. It features a bromomethyl substituent at the 5-position and a phenyl group at the 2-position of the 4,5-dihydro-1,3-oxazole ring. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and proteomics research . Its computed XLogP3-AA of 2.3 indicates moderate lipophilicity, and its topological polar surface area (TPSA) is 21.6 Ų [1]. Multiple reputable suppliers, including Santa Cruz Biotechnology (SCBT) and Enamine, list this compound as a catalog reagent for research use [2].

Why 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


The presence and position of the bromomethyl group on the oxazoline ring are critical determinants of reactivity, physicochemical properties, and synthetic utility. The non-brominated parent compound, 2-phenyl-4,5-dihydro-1,3-oxazole (CAS 7127-19-7), lacks the electrophilic handle required for nucleophilic displacement reactions, thereby restricting its use in constructing diverse chemical libraries [1]. The positional isomer, 4-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 160149-03-1), places the bromomethyl group at the 4-position, altering the steric and electronic environment of the reactive center and potentially leading to different regioselectivity in subsequent transformations . Furthermore, heteroaryl analogs such as the 2-thienyl variant (CAS 940781-43-1) exhibit different electronic properties and lipophilicity (XLogP3-AA 2.3 vs. 2.3; molecular weight 246.13 vs. 240.10 g/mol), which can significantly affect downstream biological activity and pharmacokinetic profiles [2]. These differences mean that generic substitution with a 'close analog' is not scientifically justifiable without re-optimization of the synthetic route or re-validation of biological assay results.

Quantitative Differentiation Evidence for 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole Against Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to the Non-Brominated Parent Oxazoline

The introduction of the bromomethyl group at the 5-position substantially increases lipophilicity compared to the unsubstituted parent compound, 2-phenyl-4,5-dihydro-1,3-oxazole. The target compound exhibits an XLogP3-AA of 2.3 [1], whereas the parent compound has a computed LogP of 0.899 (or XLogP3 1.5) [2]. This difference of 0.8–1.4 log units is significant for membrane permeability and oral bioavailability predictions. Higher lipophilicity can improve passive diffusion across biological membranes but must be balanced against solubility.

Lipophilicity Drug-likeness ADME

Retained Topological Polar Surface Area (TPSA) After Bromination

Despite the addition of a bromine atom, the topological polar surface area (TPSA) of the target compound remains unchanged at 21.6 Ų compared to the parent oxazoline [1][2]. This is a desirable feature for oral drug candidates, as a TPSA below 140 Ų is generally associated with good oral bioavailability. The preservation of low TPSA while enhancing lipophilicity offers a favorable ADME profile that is not achievable with more polar substituents.

Polar surface area Drug-likeness Oral bioavailability

Synthesis via KF/Al₂O₃-Mediated Cyclization with Moderate to High Yield

The target compound was specifically synthesized as a new chemical entity using a KF/Al₂O₃-mediated ring-closure method reported by Mitchell and Benicewicz (1994) [1]. While individual yields for the bromomethyl derivative are not explicitly tabulated, the method was reported to produce various 2-aryl-Δ²-1,3-oxazolines in moderate to high yield under mild conditions (room temperature, KF/Al₂O₃, solvent) [1]. In contrast, the parent 2-phenyl-4,5-dihydro-1,3-oxazole is typically synthesized via condensation of amino alcohols with carboxylic acid derivatives, which may require higher temperatures or less convenient reagents .

Synthetic method Heterocycle synthesis Ring closure

Validated Use as a Proteomics Research Tool by Multiple Commercial Suppliers

The compound is explicitly marketed and utilized as a brominated oxazole compound for proteomics research by Santa Cruz Biotechnology (SCBT) with catalog number sc-277952 . The bromomethyl group serves as an electrophilic warhead capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine) in protein active sites. This specific application is not reported for the non-brominated parent compound (CAS 7127-19-7) or the 4-bromomethyl isomer (CAS 160149-03-1), making the 5-bromomethyl derivative the preferred choice for activity-based protein profiling (ABPP) and chemical proteomics campaigns.

Chemical proteomics Covalent probe Target identification

Distinct Positional Reactivity: 5-Bromomethyl vs. 4-Bromomethyl Isomer

The target compound (5-bromomethyl) and its positional isomer (4-bromomethyl, CAS 160149-03-1) are commercially distinguishable regioisomers . The 5-position is adjacent to the ring oxygen, which can influence the electrophilicity of the bromomethyl carbon through inductive and stereoelectronic effects. In contrast, the 4-position is adjacent to the ring nitrogen. This positional difference can lead to divergent reactivity in nucleophilic substitution reactions and downstream functionalization. The availability of both isomers as distinct catalog items (e.g., Chemenu CM1064679 for 5-isomer vs. CM769421 for 4-isomer) indicates that researchers have empirically found them to be non-interchangeable in synthetic applications.

Regioselectivity Nucleophilic substitution Building block diversity

Chiral Availability: Enantiopure (5R)-5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole for Asymmetric Synthesis

The (5R)-enantiomer of the target compound, (5R)-5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, is commercially listed by AngeneChemical under product number AG0066FU [1]. This contrasts with the racemic nature of the default commercial offerings. Access to a single enantiomer is critical for asymmetric synthesis applications, including the preparation of enantiopure oxazoline ligands and chiral pharmaceuticals. The non-brominated parent compound (CAS 7127-19-7) is achiral and cannot provide stereochemical diversification.

Chiral building block Asymmetric synthesis Enantioselective catalysis

Optimal Procurement Scenarios for 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole Based on Quantitative Differentiation Evidence


Covalent Chemical Probe Design for Activity-Based Protein Profiling (ABPP)

When designing a covalent chemical probe for target identification studies, the bromomethyl group provides a specific electrophilic warhead that can react with active-site cysteine or other nucleophilic residues. As designated by Santa Cruz Biotechnology's proteomics product line, this compound is pre-validated for such applications . The non-brominated parent compound lacks this covalent trapping capability, while the 4-bromomethyl isomer may exhibit different reactivity and selectivity profiles. Procurement of the 5-bromomethyl derivative ensures the intended electrophilic geometry for consistent protein labeling results.

Synthesis of Oxazoline-Containing Chiral Ligand Libraries

For asymmetric catalysis research, the (5R)-enantiomer of this compound serves as a direct precursor to enantiopure oxazoline ligands (e.g., bisoxazolines, phosphino-oxazolines). The chiral center at the 5-position, combined with the bromomethyl leaving group, enables stereospecific elaboration without racemization risk [1]. This is a key advantage over achiral oxazoline scaffolds where chirality must be introduced via resolution or auxiliary-based methods, adding steps and cost to the synthetic sequence.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

In hit-to-lead campaigns where a 2-phenyloxazoline core has been identified, the 5-bromomethyl analog offers an XLogP3 increase of 0.8–1.4 units over the parent scaffold while maintaining an identical TPSA of 21.6 Ų [2][3]. This combination predicts improved membrane permeability without a penalty in oral absorption potential. The bromomethyl handle also allows for rapid SAR exploration through nucleophilic displacement with diverse amine, thiol, or alkoxide nucleophiles, accelerating lead optimization timelines.

Regiospecific Heterocycle Functionalization in Multi-Step Synthesis

When a synthetic route requires selective functionalization at the oxazoline 5-position, the target compound provides unambiguous regiochemical control. The commercial availability of both 5-bromomethyl and 4-bromomethyl isomers as distinct catalog items underscores their non-interchangeability. Selecting the correct isomer at the procurement stage prevents costly synthetic failures and ensures that downstream intermediates possess the intended substitution pattern for biological evaluation or further elaboration.

Quote Request

Request a Quote for 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.